(2S)-2-amino-2-cyclohexylpropanoic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, “(2S)-2-amino-2-cyclohexylpropanoic acid” suggests that this is an amino acid with a cyclohexyl group, which is a six-membered cyclic structure .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. The type of reactions can often be predicted based on the functional groups present in the molecule .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the structure of the compound .Scientific Research Applications
1. Solid-Phase Peptide Synthesis
(2S)-2-amino-2-cyclohexylpropanoic acid has been utilized in the field of solid-phase peptide synthesis. A study by Tornøe, Christensen, and Meldal (2002) demonstrates the use of this compound in the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which is pivotal for synthesizing diverse triazoles in peptide backbones or side chains (Tornøe et al., 2002).
2. Enantioselective Synthesis
Alonso et al. (2005) describe an enantioselective synthesis of a derivative of (2S)-2-amino-2-cyclohexylpropanoic acid. The synthesis starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and employs Sharpless asymmetric dihydroxylation. This process is essential for creating enantiomerically enriched compounds, which have significant implications in medicinal chemistry (Alonso et al., 2005).
3. Synthesis of β-Aminocarboxylic Acids
Kiss and Fülöp (2014) discuss the synthesis of constrained carbocyclic β-amino acids, including (2S)-2-amino-2-cyclohexylpropanoic acid. These compounds are notable for their presence in natural products and antibiotics, as well as their role as precursors for pharmacologically interesting β-lactams and other bioactive compounds (Kiss & Fülöp, 2014).
4. Asymmetric Catalysis
Schiffers et al. (2006) describe the resolution of racemic 2-aminocyclohexanol derivatives, related to (2S)-2-amino-2-cyclohexylpropanoic acid, and their application in asymmetric catalysis. This process enables the production of enantiomerically pure compounds, which is crucial in the development of asymmetric synthetic methods (Schiffers et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-cyclohexylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQOVXILWFIANY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1CCCCC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-2-cyclohexylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.